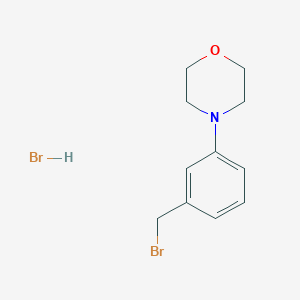

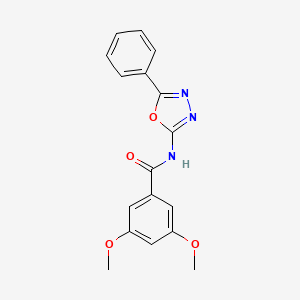

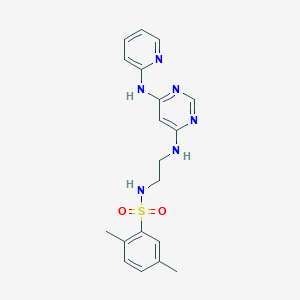

![molecular formula C19H13ClN2OS2 B2767109 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921839-91-0](/img/structure/B2767109.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide, also known as BTAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Applications De Recherche Scientifique

Anti-Tubercular Applications

Benzothiazole-based compounds, such as the one , have been synthesized and studied for their potential as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be better than standard reference drugs .

Antibacterial Applications

The compound has also been synthesized and evaluated for its antibacterial properties . Some derivatives of the compound exhibited promising activity against Staphylococcus aureus NCIM 5021, with MIC values in the range of 19.7–24.2 μM . One derivative, C13, showed maximum activity against S. aureus NCIM 5022 and S. aureus ATCC 43300 .

Synthesis Pathways

The synthesis of benzothiazole derivatives, including the compound , has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Structure-Activity Relationships

The structure-activity relationships of new benzothiazole derivatives have been studied . Molecular docking studies of selected compounds have been conducted against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Drug Resistance Mechanisms

Research on benzothiazole-based compounds also includes studying the mechanisms of resistance of anti-TB drugs . This is crucial for the development of new drugs that can overcome these resistance mechanisms.

ADMET Calculation

ADMET calculation has been performed for synthesized compounds, including the one . This provides information about the absorption, distribution, metabolism, excretion, and toxicity of these compounds, which is crucial for drug development .

Mécanisme D'action

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacterial strains, indicating its potential as an antibacterial agent .

Mode of Action

It is known to interact with its bacterial targets, leading to their elimination . The compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of the compound’s action is the elimination of the targeted bacterial strains. For instance, it has been shown to eliminate S. aureus ATCC 43300 strain after 24-hour exposure .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2OS2/c20-17-9-8-14(24-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)25-19/h1-10H,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYQJVQACAFRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)

![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2767048.png)